molecular formula C13H24N2O B12456031 (5s,7s)-5,7-Dimethyl-2-(propan-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

(5s,7s)-5,7-Dimethyl-2-(propan-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

Cat. No.: B12456031
M. Wt: 224.34 g/mol
InChI Key: GHPBDTSRUQIFQD-UHFFFAOYSA-N
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Description

(5s,7s)-5,7-Dimethyl-2-(propan-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes multiple chiral centers, making it a subject of study for stereochemistry and its effects on biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5s,7s)-5,7-Dimethyl-2-(propan-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.

    Introduction of functional groups: Specific reagents and catalysts are used to introduce the methyl and propan-2-yl groups at the desired positions.

    Chiral resolution: Techniques such as chiral chromatography or the use of chiral auxiliaries may be employed to obtain the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(5s,7s)-5,7-Dimethyl-2-(propan-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter other functional groups.

    Substitution: Various nucleophiles can substitute the hydroxyl group or other substituents on the tricyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups such as alkyl or acyl groups.

Scientific Research Applications

(5s,7s)-5,7-Dimethyl-2-(propan-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has several scientific research applications:

    Chemistry: It is used as a model compound to study stereochemistry and reaction mechanisms.

    Biology: Its biological activity is of interest for developing new pharmaceuticals.

    Industry: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of (5s,7s)-5,7-Dimethyl-2-(propan-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, potentially altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5s,7s)-5,7-Dimethyl-2-(propan-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Similar structure but with a ketone group instead of a hydroxyl group.

    (5s,7s)-5,7-Dimethyl-2-(propan-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

The presence of the hydroxyl group in (5s,7s)-5,7-Dimethyl-2-(propan-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol makes it unique compared to its analogs. This functional group can participate in hydrogen bonding, potentially affecting the compound’s solubility, reactivity, and biological activity.

Properties

Molecular Formula

C13H24N2O

Molecular Weight

224.34 g/mol

IUPAC Name

5,7-dimethyl-2-propan-2-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol

InChI

InChI=1S/C13H24N2O/c1-9(2)10-14-5-12(3)6-15(10)8-13(4,7-14)11(12)16/h9-11,16H,5-8H2,1-4H3

InChI Key

GHPBDTSRUQIFQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1N2CC3(CN1CC(C2)(C3O)C)C

Origin of Product

United States

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